molecular formula C9H6ClF3O2 B1421194 3-Methyl-5-(trifluoromethoxy)benzoyl chloride CAS No. 916420-52-5

3-Methyl-5-(trifluoromethoxy)benzoyl chloride

Cat. No. B1421194
M. Wt: 238.59 g/mol
InChI Key: CCKDSMKGHHIBFA-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethoxy)benzoyl chloride is a laboratory chemical . It is a clear light yellow liquid .


Synthesis Analysis

3-Methyl-5-(trifluoromethoxy)benzoyl chloride has been used in the preparation of intermediates, required for synthesis of C-2 and C-3 substituted pyrazolo [1,5- a ]pyrimidines .


Molecular Structure Analysis

The CAS Number of 3-Methyl-5-(trifluoromethoxy)benzoyl chloride is 916420-52-5 . Its molecular weight is 238.59 .


Chemical Reactions Analysis

3-Methyl-5-(trifluoromethoxy)benzoyl chloride has been used in the preparation of intermediates, required for synthesis of C-2 and C-3 substituted pyrazolo [1,5- a ]pyrimidines .


Physical And Chemical Properties Analysis

3-Methyl-5-(trifluoromethoxy)benzoyl chloride is a clear light yellow liquid . It has a molecular weight of 238.59 .

Scientific Research Applications

Synthesis and Chemical Modifications

  • Synthesis of Nucleosides : The compound is utilized in the synthesis of nucleosides, such as the preparation of 3'-azido-2',3'-dideoxy-β-D-ribofuranosides, which are significant in nucleic acid chemistry and potentially in drug development (Krečmerová et al., 1996).
  • Pharmaceutical Intermediate : It serves as an important intermediate in pharmaceutical synthesis, particularly in the production of compounds like 3,5-bis(trifluoromethyl)benzoyl chloride, which has economic value in drug manufacturing (Zhou Xiao-rui, 2006).

Chemical Reactions and Properties

  • Hydrolysis Kinetics Study : Research includes studying the hydrolysis kinetics of benzoyl chloride derivatives, which is crucial for understanding their behavior in various chemical environments (Ohammad et al., 2014).
  • Polymer Synthesis : It's used in polymer science, particularly in the synthesis of hyperbranched polyesters, where controlling molecular weights and chain-end functionalization is critical (Kricheldorf et al., 1999).

Industrial Applications

  • Manufacture of Aromatic Compounds : Its role in the synthesis of various aromatic compounds, including those with potential industrial applications, is a notable aspect of its utility (Du Xiao-hua, 2011).
  • Optical Properties in Polymers : The compound is used to modify the optical properties of hyperbranched aromatic poly(ether-ester)s, which could have implications in materials science and engineering (Shanmugam et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methyl-5-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-5-2-6(8(10)14)4-7(3-5)15-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKDSMKGHHIBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(trifluoromethoxy)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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